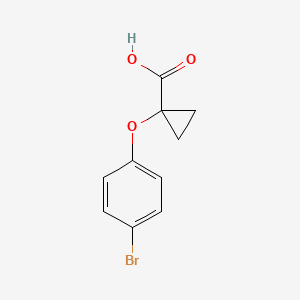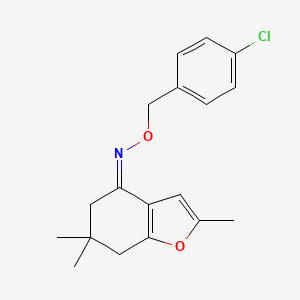
1-(2,6-Difluorophenyl)-3-(2-(furan-3-yl)-2-hydroxyethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,6-Difluorophenyl)-3-(2-(furan-3-yl)-2-hydroxyethyl)urea, also known as DFP-10917, is a small molecule inhibitor that has shown potential in the treatment of cancer.
Mechanism of Action
1-(2,6-Difluorophenyl)-3-(2-(furan-3-yl)-2-hydroxyethyl)urea works by inhibiting the activity of the enzyme tubulin, which is involved in the formation of microtubules. Microtubules are important for cell division and are a target for many cancer therapies. By inhibiting tubulin activity, this compound disrupts microtubule formation and causes cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
In addition to its anti-cancer effects, this compound has been shown to have other biochemical and physiological effects. It has been found to inhibit the activity of the enzyme carbonic anhydrase IX, which is overexpressed in many cancer cells and contributes to tumor growth and survival. This compound has also been shown to inhibit the activity of the enzyme aldose reductase, which is involved in the development of diabetic complications.
Advantages and Limitations for Lab Experiments
One advantage of 1-(2,6-Difluorophenyl)-3-(2-(furan-3-yl)-2-hydroxyethyl)urea is its high potency and selectivity for tubulin inhibition. This makes it a useful tool for studying the role of microtubules in cell division and cancer progression. However, one limitation of this compound is its poor solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on 1-(2,6-Difluorophenyl)-3-(2-(furan-3-yl)-2-hydroxyethyl)urea. One area of interest is the development of more soluble analogs of this compound that can be used in a wider range of experiments. Another area of research is the use of this compound in combination with other cancer therapies, such as radiation or chemotherapy. Finally, further studies are needed to understand the full range of biochemical and physiological effects of this compound, which could lead to the development of new treatments for cancer and other diseases.
Synthesis Methods
1-(2,6-Difluorophenyl)-3-(2-(furan-3-yl)-2-hydroxyethyl)urea can be synthesized through a multi-step process, starting with the reaction of 2,6-difluoroaniline with 3-furancarboxaldehyde to form an imine intermediate. This intermediate is then reduced using sodium borohydride to form the corresponding amine. The amine is then reacted with 2-(2-hydroxyethyl)isocyanatoethyl carbamate to form this compound.
Scientific Research Applications
1-(2,6-Difluorophenyl)-3-(2-(furan-3-yl)-2-hydroxyethyl)urea has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In addition, this compound has been shown to sensitize cancer cells to radiation therapy, making it a promising candidate for combination therapy.
properties
IUPAC Name |
1-(2,6-difluorophenyl)-3-[2-(furan-3-yl)-2-hydroxyethyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F2N2O3/c14-9-2-1-3-10(15)12(9)17-13(19)16-6-11(18)8-4-5-20-7-8/h1-5,7,11,18H,6H2,(H2,16,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBGXHIKOIMTTBJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)NC(=O)NCC(C2=COC=C2)O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F2N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-cyclohexyl-2-[(8-methoxy-3,5-dimethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio]acetamide](/img/structure/B2389901.png)



![5-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-2-hydroxypyrimidin-4(3H)-one](/img/structure/B2389910.png)

![(6R,7S)-tert-butyl 7-amino-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate](/img/structure/B2389913.png)
![5-((3-(4-methoxypiperidin-1-yl)azetidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2389914.png)
![4-Methyl-2-[(4-methylpyrimidin-2-yl)disulfanyl]pyrimidine dihydrochloride](/img/structure/B2389915.png)



